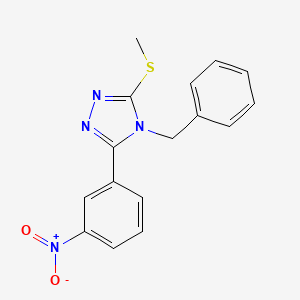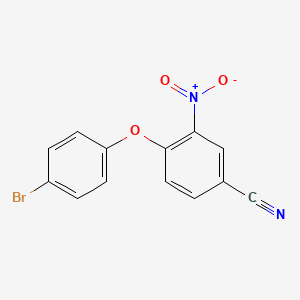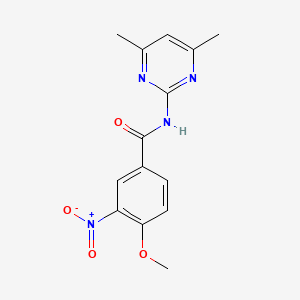![molecular formula C17H16N2OS B5777880 N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CTB is a thioamide derivative of 4-(cyanomethyl)benzonitrile, which is a well-known intermediate in organic synthesis.
科学研究应用
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has also been used as a probe to study protein-ligand interactions and as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix components. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has also been reported to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacterial and fungal pathogens. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has also been shown to modulate the activity of ion channels and transporters, which may contribute to its biological effects.
实验室实验的优点和局限性
N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide has some limitations, including its potential toxicity and the need for further optimization of its biological properties.
未来方向
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide. One potential direction is the development of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide-based materials for various applications, including drug delivery, catalysis, and sensing. Another direction is the optimization of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide's biological properties for therapeutic applications, including cancer therapy and anti-inflammatory therapy. Further studies are also needed to elucidate the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide and its potential interactions with other molecules and pathways.
合成方法
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide involves the reaction of 4-(cyanomethyl)benzonitrile with ethanethiol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide. The yield of N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide can be improved by optimizing the reaction conditions and using a suitable purification method.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(8-10-14)11-12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYKIZTJGYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(ethylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)


![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)

